tert-Butyl 3-cyanopropylmethylcarbamate

PROTAC Design Linker Optimization Ternary Complex Formation

Standard alkyl linkers with unprotected N-H or variable chain lengths introduce unpredictable side reactions and alter degradation efficacy in PROTAC development. This exact Boc-protected N-methylated analog (C₁₀H₁₈N₂O₂, MW 198.26) provides a conformationally restricted three-carbon spacer. - **Key differentiator**: N-methylation reduces H-bonding and improves metabolic stability vs. non-methylated counterparts. - **Application**: Ideal for SAR studies comparing 3-carbon alkyl vs. PEG linkers in heterobifunctional degraders. - **Supply**: ≥98% purity ensures consistent yields in multi-step API intermediate synthesis.

Molecular Formula C10H18N2O2
Molecular Weight 198.266
CAS No. 1379225-92-9
Cat. No. B2741672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-cyanopropylmethylcarbamate
CAS1379225-92-9
Molecular FormulaC10H18N2O2
Molecular Weight198.266
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCCC#N
InChIInChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-6,8H2,1-4H3
InChIKeyGSLUENRBHZHLRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-cyanopropylmethylcarbamate Overview


tert-Butyl 3-cyanopropylmethylcarbamate (CAS 1379225-92-9), also designated tert-butyl (3-cyanopropyl)(methyl)carbamate, is a bifunctional building block featuring a tert-butoxycarbonyl (Boc)-protected secondary N-methylamine and a terminal nitrile group . Its molecular formula is C₁₀H₁₈N₂O₂, with a molecular weight of 198.26 g/mol . The compound is widely used as a PROTAC (PROteolysis TArgeting Chimera) linker for the synthesis of heterobifunctional degraders, and as a versatile intermediate in medicinal chemistry for the construction of amine-containing scaffolds .

tert-Butyl 3-cyanopropylmethylcarbamate Uniqueness


The precise combination of an N-methylated secondary amine, a three-carbon nitrile chain, and a Boc protecting group is essential for predictable reactivity and linker geometry. Substituting with a non-methylated analog (e.g., tert-butyl (3-cyanopropyl)carbamate) introduces an unprotected N–H that can lead to unwanted side reactions, altered hydrogen-bonding profiles, and different deprotection kinetics . Similarly, employing linkers with different chain lengths or stereochemistry can drastically affect PROTAC ternary complex formation and degradation efficiency, as linker composition is a critical determinant of physicochemical properties and bioactivity [1]. This specificity necessitates the use of the exact compound for reproducible synthetic outcomes and SAR studies.

tert-Butyl 3-cyanopropylmethylcarbamate Evidence Guide


Linker Geometry: Alkyl Spacer vs. PEG Linkers

The target compound provides a three-carbon alkyl spacer between the Boc-protected amine and the terminal nitrile. In contrast, widely used PEG-based linkers (e.g., N₃-PEG₄-C₂-NH₂) introduce flexible polyethylene glycol chains, which can alter solubility, cellular permeability, and ternary complex geometry . The alkyl chain in this compound is less polar and more conformationally restricted than PEG linkers of comparable length, which may favor membrane permeability in certain PROTAC designs [1].

PROTAC Design Linker Optimization Ternary Complex Formation

N-Methylation vs. Non-Methylated Analog

The target compound contains an N-methylated carbamate, which eliminates the N–H hydrogen bond donor present in the non-methylated analog tert-butyl (3-cyanopropyl)carbamate (CAS 91419-50-0) . This structural difference reduces the potential for intramolecular hydrogen bonding and alters the compound's lipophilicity and metabolic stability, as the tert-butyl group and N-methylation collectively influence these parameters .

PROTAC Linker N-Methylation Hydrogen Bonding

Purity Comparison: Validated vs. Unspecified Grades

Commercial suppliers such as Leyan provide this compound at a guaranteed purity of 98% . In contrast, many generic or non-specialized sources offer lower purities (e.g., 95%) or do not specify purity, which can introduce impurities that interfere with sensitive PROTAC assembly or biological assays .

Chemical Purity Quality Control Reproducibility

Stability Profile: Defined vs. Uncharacterized Storage

The compound is reported to be stable as a powder at -20°C for up to 3 years and at 4°C for 2 years, with stability at ambient temperature for several days during shipping . This well-defined stability profile contrasts with many in-class analogs for which long-term stability data are unavailable, creating uncertainty in procurement planning and experimental reproducibility.

Chemical Stability Storage Long-term Use

tert-Butyl 3-cyanopropylmethylcarbamate Applications


PROTAC Linker with Alkyl Spacer

Use this compound as a three-carbon alkyl linker in PROTAC synthesis when a non-PEG, conformationally restricted spacer is desired to modulate ternary complex formation and cellular permeability [1].

N-Methylated Amine Bioactive Scaffold Synthesis

Employ the Boc-protected N-methylamine for the construction of drug candidates where N-methylation is required to reduce hydrogen bonding, enhance metabolic stability, or improve blood-brain barrier penetration .

Linker Length and Composition SAR

Incorporate this compound into a series of PROTACs or chemical probes to systematically evaluate the impact of a three-carbon alkyl linker versus PEG or longer alkyl chains on degradation potency and selectivity [2].

Quality-Controlled Intermediate for Multi-Step Synthesis

Procure this compound at 98% purity from validated suppliers to ensure consistent yields and minimize byproduct formation in multi-step synthetic sequences leading to advanced intermediates or final APIs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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